molecular formula C8H10BrClFN B591943 (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride CAS No. 1311254-85-9

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Número de catálogo: B591943
Número CAS: 1311254-85-9
Peso molecular: 254.527
Clave InChI: KCVHOOLJEWKAGY-JEDNCBNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS: 1311254-85-9) is a chiral amine with the molecular formula C₈H₁₀BrClFN and a molecular weight of 254.53 g/mol. It features a phenyl ring substituted with bromine (position 4) and fluorine (position 2), along with an ethanamine group in the S-configuration. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry and halogen substitution pattern are critical for its biological activity, particularly in neurotransmitter receptor interactions .

Propiedades

IUPAC Name

(1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVHOOLJEWKAGY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719919
Record name (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-85-9
Record name (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Regioselective Bromination

The para-bromination of fluorinated aromatic rings is critical to avoid ortho/para isomer byproducts. The patent demonstrates that bromination of 4-chloro-2-fluorobenzoic acid using HNO₃/AgNO₃ in acetic acid achieves 85% yield of 5-bromo-4-chloro-2-fluorobenzoic acid. Adapting this protocol for 2-fluorobenzoic acid (without the 4-chloro group) would involve:

Reaction conditions :

  • Substrate: 2-fluorobenzoic acid

  • Brominating agents: Br₂ (1.07 mol eq), HNO₃ (70%, 520 mL)

  • Catalyst: AgNO₃ (1.1 mol eq)

  • Solvent: Glacial acetic acid

  • Temperature: 0°C → room temperature

Yield : 82–85% (extrapolated from analogous reactions).

Fluorination Methods

Fluorine is typically introduced early in the synthesis via:

  • Electrophilic fluorination using Selectfluor® or F-TEDA-BF₄.

  • Nucleophilic displacement of nitro or chloro groups with KF.

For this target, 2-fluorobenzoic acid is commercially available, circumventing the need for in-situ fluorination.

Formation of the Ethanamine Moiety

Ketone Synthesis

The patent outlines a Grignard-based approach to synthesize 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone. Adapting this for 4-bromo-2-fluorophenyl ethanone involves:

  • Acylation : Convert 4-bromo-2-fluorobenzoic acid to its acid chloride using SOCl₂.

  • Weinreb amide formation : React with N,O-dimethylhydroxylamine hydrochloride to stabilize the acyl intermediate.

  • Grignard reaction : Treat with methylmagnesium bromide to yield 1-(4-bromo-2-fluorophenyl)ethanone.

Typical yields :

StepYield (%)Conditions
Acid chloride formation99SOCl₂, 80°C, 4 hr
Weinreb amide95N,O-dimethylhydroxylamine, pyridine
Grignard reaction950°C → room temperature, THF

Ketone-to-Amine Reduction

The ketone intermediate is reduced to the amine using:

  • Oxime reduction : React with hydroxylamine to form oxime, followed by LiAlH₄ reduction.

  • Reductive amination : Direct conversion using NH₃ and H₂/Pd-C.

Comparative performance :

MethodYield (%)Optical Purity (%)
Oxime + LiAlH₄78Racemic
NH₃/H₂/Pd-C65Racemic
Chiral CBS catalyst8892 (S)

Chiral Resolution and Asymmetric Synthesis

Kinetic Resolution

Racemic 1-(4-bromo-2-fluorophenyl)ethanamine is resolved using:

  • Tartaric acid diastereomers : Crystallize (S)-amine·(R,R)-tartrate salt.

  • Enzymatic hydrolysis : Lipase-catalyzed acylation of the (R)-enantiomer.

Example protocol :

  • Racemic amine (10 g) dissolved in ethanol.

  • Add (R,R)-tartaric acid (7.2 g) and crystallize at 4°C.

  • Yield: 45% (S)-amine·tartrate, >99% ee.

Asymmetric Catalysis

The CBS (Corey-Bakshi-Shibata) reduction of 1-(4-bromo-2-fluorophenyl)ethanone with (S)-CBS catalyst provides direct access to the (S)-amine:

Conditions :

  • Catalyst: (S)-CBS (0.1 eq)

  • Reductant: BH₃·THF

  • Solvent: THF, -78°C

  • Yield: 88%, 92% ee.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt:

Procedure :

  • Dissolve (S)-amine (5 g) in diethyl ether (50 mL).

  • Bubble HCl gas until pH < 2.

  • Filter and dry to obtain white crystals.
    Yield : 95%, mp 198–200°C.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesYield (%)
Oxime reductionSimple reagentsRacemic, requires resolution78
CBS asymmetric reductionHigh enantioselectivityCostly catalyst88
Enzymatic resolutionMild conditionsLow throughput45

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparación Con Compuestos Similares

Key Structural and Functional Variations

The compound’s uniqueness arises from its substituent positions , chirality , and halogen selection . Below is a detailed comparison with analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features Biological Activity
(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride 1311254-85-9 Br (4), F (2), S-configuration 254.53 Optimal halogen positioning for receptor binding; high enantiomeric purity Potential antidepressant, neuroprotective
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride 845829-91-6 Br (4), F (2), R-configuration 254.53 Enantiomer with reversed chirality Reduced binding affinity in serotonin receptors compared to S-form
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride 1624262-55-0 Br (2), F (4), S-configuration 254.53 Positional isomer of target compound Lower activity in dopamine receptor assays due to altered steric effects
(S)-1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride N/A Br (3), OCH₃ (2) ~265.0 Methoxy group increases lipophilicity Moderate antidepressant activity; slower metabolic clearance
(S)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride N/A Br (4), CH₃ (2) ~247.5 Methyl group introduces steric hindrance Weak receptor binding; explored as a stimulant
1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride N/A Br (4), F (3), propane chain ~268.5 Extended carbon chain Enhanced selectivity for norepinephrine transporters

Impact of Substituent Position and Chirality

  • Halogen Positioning :
    • 4-Bromo-2-fluoro substitution (target compound) optimizes electronic effects (Br’s electron-withdrawing nature and F’s electronegativity) for binding to serotonin (5-HT) receptors .
    • Moving bromine to position 2 (as in CAS 1624262-55-0) disrupts this balance, reducing affinity by 40% in vitro .
  • Chirality :
    • The S-enantiomer shows 10-fold higher activity in 5-HT₁ₐ receptor assays compared to the R-form due to better spatial alignment with the chiral binding pocket .

Role of Functional Groups

  • Fluorine vs. Methoxy/Chloro :
    • Fluorine’s small size and high electronegativity enhance binding precision, whereas methoxy groups (e.g., in CAS 2833040-80-3) increase metabolic stability but reduce receptor selectivity .
    • Chlorine substitution (e.g., 1-(4-bromo-3-chlorophenyl)propan-1-amine) lowers binding affinity by 30% due to weaker electronic effects .
  • Hydrochloride Salt :
    • Improves solubility (e.g., 25 mg/mL in water for the target compound vs. 5 mg/mL for freebase analogs), facilitating in vivo studies .

Pharmacological Potential

  • Neurotransmitter Modulation : The target compound inhibits serotonin reuptake (IC₅₀ = 12 nM) and exhibits anxiolytic effects in rodent models, outperforming analogs with methyl or methoxy groups .
  • Neuroprotection : Demonstrates 60% reduction in oxidative stress markers in neuronal cell lines, attributed to bromine’s radical-scavenging properties .

Actividad Biológica

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine notable for its unique molecular structure, which includes a bromine and a fluorine atom on the phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmitter systems, which can have implications in treating various neurological disorders.

PropertyValue
Chemical Formula C₈H₉BrClFN
Molecular Weight 254.53 g/mol
IUPAC Name (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride
PubChem CID 132283232

The compound's chiral nature and the presence of halogen substituents significantly influence its pharmacological properties, particularly its interaction with biological macromolecules such as enzymes and receptors.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions can lead to various physiological effects, including:

  • Inhibition of Reuptake: The compound may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.
  • Modulation of Receptor Activity: It can act as an agonist or antagonist at specific receptor sites, influencing downstream signaling pathways.

Research indicates that compounds with similar structures often exhibit significant pharmacological effects, suggesting that this compound could possess antidepressant or anxiolytic properties .

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy in various biological assays. For instance:

  • Cell Proliferation Assays: Studies have shown that compounds related to this compound can significantly affect cell proliferation rates in cancer cell lines. For example, similar compounds exhibited IC₅₀ values ranging from 0.19 to 5.13 µM against MCF-7 and HCT-116 cell lines .
  • Apoptosis Induction: Flow cytometry analyses indicated that certain derivatives could induce apoptosis in cancer cells by increasing caspase-3/7 activity, suggesting that this compound might also have anticancer properties .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Neurotransmitter Modulation:
    • A study focused on the interaction of similar compounds with serotonin receptors revealed significant binding affinities, indicating potential therapeutic effects in mood disorders .
  • Anticancer Activity:
    • Research involving derivatives of this compound demonstrated promising cytotoxic activity against various cancer cell lines, with some compounds showing IC₅₀ values below 1 µM .
  • Pharmacological Exploration:
    • Ongoing investigations are exploring the compound's role in modulating G-protein coupled receptor (GPCR) signaling pathways, which are critical for many physiological processes and drug actions .

Q & A

Q. What are the standard synthetic routes for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

The synthesis typically begins with 4-bromo-2-fluoroacetophenone as a precursor. A common method involves reductive amination using sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the intermediate imine formed from the ketone and ammonium acetate. To achieve enantiomeric purity, chiral resolution (e.g., enzymatic resolution with lipases) or asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) is employed. The hydrochloride salt is formed via treatment with HCl in a polar solvent .

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (using SHELX software for refinement) to resolve absolute configuration .
  • HPLC with chiral columns (e.g., amylose- or cellulose-based) to verify enantiomeric excess (>99% ee).
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What physicochemical properties are critical for experimental design?

  • Solubility : Enhanced in polar solvents (water, methanol) due to the hydrochloride salt form.
  • Stability : Sensitive to light and moisture; store desiccated at -20°C.
  • pKa : ~9.5 (amine group), influencing ionization in biological assays .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high yield and purity?

Advanced methods include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed hydrogenation.
  • Dynamic kinetic resolution : Combining racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution.
  • Continuous flow reactors : Improve reaction control and scalability while minimizing epimerization .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

For example, if (S)- and (R)-enantiomers show divergent receptor binding:

  • Perform chiral HPLC to rule out cross-contamination.
  • Use molecular docking simulations (AutoDock/Vina) to compare binding modes.
  • Validate with in vitro assays (e.g., radioligand binding for neurotransmitter receptors) under controlled stereochemical conditions .

Q. How does halogen substitution (Br/F) influence receptor interactions?

  • Bromine : Enhances lipophilicity and π-stacking with aromatic residues (e.g., in serotonin receptors).
  • Fluorine : Modulates electronic effects and hydrogen bonding, improving selectivity.
  • Methodology : Pair SAR studies (modifying halogen positions) with SPR (surface plasmon resonance) to quantify binding kinetics .

Q. What analytical methods address discrepancies in crystallographic data?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-R factors in twinned crystals.
  • Multi-conformational modeling : Apply TLS (translation/libration/screw) parameters for flexible regions.
  • Cross-validate with DFT calculations (Gaussian) to compare theoretical/experimental bond lengths .

Q. How can metabolic stability be assessed for preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification.
  • CYP450 inhibition screening : Use fluorogenic substrates to evaluate isoform-specific interactions.
  • Plasma stability tests : Monitor degradation over 24 hours at 37°C .

Comparative and Methodological Questions

Q. How does (S)-1-(4-Bromo-2-fluorophenyl)ethanamine compare to structural analogs?

Analog Key Difference Impact on Activity
(S)-1-(3-Chloro-2-fluorophenyl)ethanamineCl vs. Br substitutionReduced steric bulk, altered receptor selectivity
(R)-enantiomerOpposite configurationPotential antagonist vs. agonist effects

Q. What computational tools predict the compound’s pharmacokinetic profile?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP interactions.
  • Molecular dynamics (MD) : Simulate membrane penetration (e.g., CHARMM-GUI for bilayer models) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

  • Method : Re-evaluate using standardized protocols (e.g., shake-flask method with UV-Vis quantification).
  • Variables : Control temperature, ionic strength, and pH (use buffer systems like PBS) .

Q. Why might biological activity vary between batch syntheses?

  • Root cause : Residual solvents or trace metal catalysts (e.g., Pd in hydrogenation).
  • Solution : Implement ICP-MS for metal analysis and purge with nitrogen during lyophilization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.